Persilate
Overview
Description
These salts are strong oxidizers and are commonly used in various chemical processes . The anion SO2− 5 contains one peroxide group per sulfur center, whereas in S2O2− 8, the peroxide group bridges the sulfur atoms. In both cases, sulfur adopts the normal tetrahedral geometry typical for the S (VI) oxidation state .
Preparation Methods
Synthetic Routes and Reaction Conditions
Persilate compounds can be synthesized through the electrolysis of sulfate solutions. For example, ammonium persulfate can be prepared by the electrolysis of a concentrated solution of ammonium sulfate in sulfuric acid. The reaction conditions typically involve high current densities and the use of platinum or other inert electrodes .
Industrial Production Methods
Industrial production of this compound compounds often involves the electrochemical oxidation of sulfate salts. The process is carried out in large electrolytic cells where sulfate ions are oxidized to persulfate ions at the anode. The resulting persulfate is then crystallized and purified for various applications .
Chemical Reactions Analysis
Types of Reactions
Persilate compounds undergo various types of chemical reactions, including:
Oxidation: Persilates are strong oxidizing agents and can oxidize a wide range of organic and inorganic compounds.
Reduction: Persilates can be reduced to sulfate ions in the presence of reducing agents.
Substitution: Persilates can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound compounds include:
Reducing agents: Such as sodium thiosulfate and ferrous sulfate.
Catalysts: Transition metal ions like iron and copper can catalyze the decomposition of persilates.
Solvents: Aqueous solutions are commonly used for this compound reactions.
Major Products Formed
The major products formed from this compound reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of organic compounds with persilates typically results in the formation of carbonyl compounds, carboxylic acids, or alcohols .
Scientific Research Applications
Persilate compounds have a wide range of scientific research applications, including:
Chemistry: Used as oxidizing agents in various organic and inorganic synthesis reactions.
Biology: Employed in the activation of persulfate to produce active radicals for environmental remediation.
Medicine: Investigated for their potential use in drug delivery systems and as antimicrobial agents.
Industry: Utilized in the production of polymers, wastewater treatment, and as bleaching agents.
Mechanism of Action
The mechanism by which persilate compounds exert their effects involves the generation of sulfate radicals (SO4·−) through the activation of persulfate ions. These radicals are highly reactive and can oxidize a wide range of organic and inorganic compounds. The molecular targets and pathways involved in this compound reactions include the oxidation of sulfides, disulfides, and other sulfur-containing compounds .
Comparison with Similar Compounds
Similar Compounds
Peroxymonosulfate (SO5^2−): Contains one peroxide group per sulfur center and is also a strong oxidizing agent.
Peroxydisulfuric acid (H2S2O8): Contains two peroxide groups and is used in similar applications as persilates.
Uniqueness
Persilate compounds are unique due to their strong oxidizing properties and the ability to generate sulfate radicals. This makes them highly effective in various chemical processes, including environmental remediation and organic synthesis .
Properties
IUPAC Name |
2,5-dihydroxybenzene-1,4-disulfonic acid;N-ethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8S2.2C4H11N/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14;2*1-3-5-4-2/h1-2,7-8H,(H,9,10,11)(H,12,13,14);2*5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUSESXYUHHDPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CCNCC.C1=C(C(=CC(=C1S(=O)(=O)O)O)S(=O)(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973357 | |
Record name | 2,5-Dihydroxybenzene-1,4-disulfonic acid--N-ethylethanamine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57775-25-4 | |
Record name | Persilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dihydroxybenzene-1,4-disulfonic acid--N-ethylethanamine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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